molecular formula C12H14N2O3 B1298335 1-(pyridine-3-carbonyl)piperidine-4-carboxylic Acid CAS No. 67691-57-0

1-(pyridine-3-carbonyl)piperidine-4-carboxylic Acid

Cat. No. B1298335
CAS RN: 67691-57-0
M. Wt: 234.25 g/mol
InChI Key: QLIKYTOUENHOPC-UHFFFAOYSA-N
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Description

The compound “1-(pyridine-3-carbonyl)piperidine-4-carboxylic Acid” is a chemical compound with the IUPAC name 1-(3-pyridinylcarbonyl)-4-piperidinecarboxylic acid . It has a molecular weight of 234.25 .


Molecular Structure Analysis

The InChI code for the compound is 1S/C12H14N2O3/c15-11(10-2-1-5-13-8-10)14-6-3-9(4-7-14)12(16)17/h1-2,5,8-9H,3-4,6-7H2,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 234.25 . It is a powder that is stored at room temperature .

Scientific Research Applications

Pharmaceutical Industry

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Anticancer, Antiviral, and Antimalarial Applications

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Material Science

Heterocyclic compounds like piperidines have important applications in material science, such as fluorescent sensor and dyestuff, brightening agents, plastics, information storage, and analytical reagents .

Anticancer Applications

Piperidine and its derivatives, such as piperine, have shown therapeutic potential against various types of cancers. They have been observed to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc . These compounds can perform several other anticancer biological processes, such as ROS release, activation of mitochondrial cytochrome C, release of Bax-protein from mitochondria, and downregulating Bcl-2 protein, resulting in a high Bax:Bcl-2 ratio .

Knoevenagel Condensation

Piperidine derivatives can be used in the Knoevenagel condensation, a type of organic reaction . The Knoevenagel condensation is a modification of the aldol condensation, a powerful carbon-carbon bond-forming reaction in organic chemistry .

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with the compound include H302, H315, H319, and H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c15-11(10-2-1-5-13-8-10)14-6-3-9(4-7-14)12(16)17/h1-2,5,8-9H,3-4,6-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLIKYTOUENHOPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359131
Record name 1-(pyridine-3-carbonyl)piperidine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(pyridine-3-carbonyl)piperidine-4-carboxylic Acid

CAS RN

67691-57-0
Record name 1-(pyridine-3-carbonyl)piperidine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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